3-(6-Chloropyridazin-3-oxy)benzoic acid
Overview
Description
3-(6-Chloropyridazin-3-oxy)benzoic acid is a chemical compound with the molecular formula C11H7ClN2O3 and a molecular weight of 250.64 g/mol . It is primarily used in research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloropyridazin-3-oxy)benzoic acid typically involves the reaction of 6-chloropyridazine with 3-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloropyridazin-3-oxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the pyridazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(6-Chloropyridazin-3-oxy)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Chloropyridazin-3-oxy)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[(6-chloro-3-pyridazinyl)oxy]benzoate: This compound is an ester derivative of 3-(6-Chloropyridazin-3-oxy)benzoic acid and shares similar structural features.
3-(6-Chloropyridazin-3-yloxy)benzoic acid ethyl ester: Another ester derivative with comparable properties.
Uniqueness
This compound is unique due to its specific combination of a chloropyridazine ring and a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
3-(6-Chloropyridazin-3-oxy)benzoic acid (CAS No. 78747-71-4) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₇ClN₂O₃, with a molecular weight of 250.64 g/mol. The structure features a benzoic acid moiety substituted with a chloropyridazine group, which is believed to contribute to its biological activity.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. A study involving lipopolysaccharide (LPS)-induced inflammation in rats demonstrated that the compound effectively reduced inflammatory markers such as TNF-α and IL-1β.
Key Findings:
- Dosage: 500 mg/60 kg body weight resulted in a marked decrease in inflammatory parameters.
- Mechanism: The compound appears to inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response.
Parameter | Control (LPS Group) | This compound Group |
---|---|---|
TNF-α (pg/mL) | 10.50 ± 1.20 | 5.70 ± 1.04 (p < 0.001) |
IL-1β (pg/mL) | 4.50 ± 0.50 | 2.32 ± 0.28 (p < 0.001) |
White Blood Cell Count (cells/µL) | Increased | Decreased |
The results suggest that the compound could be a promising candidate for treating COX-related inflammatory diseases while minimizing side effects associated with traditional NSAIDs .
Antimicrobial Properties
The antimicrobial activity of this compound has also been explored, with preliminary findings suggesting effectiveness against various bacterial strains. Derivatives of benzoic acids are known for their ability to inhibit bacterial growth, and this compound may share similar properties.
Research Summary:
- Activity Against Bacteria: Studies indicate potential inhibition of growth in both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
These findings highlight the compound's potential as an antimicrobial agent, warranting further investigation into its mechanisms and efficacy .
Case Studies
A notable case study involved the synthesis and evaluation of derivatives related to this compound, focusing on their therapeutic potential in treating chronic inflammatory conditions and infections.
Case Study Overview:
- Objective: To assess the therapeutic efficacy of synthesized derivatives in animal models.
- Results: Derivatives exhibited varying degrees of anti-inflammatory and antimicrobial activities, with some showing enhanced efficacy compared to the parent compound.
Properties
IUPAC Name |
3-(6-chloropyridazin-3-yl)oxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-9-4-5-10(14-13-9)17-8-3-1-2-7(6-8)11(15)16/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEFRJFIDRTBEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NN=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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